In Silico Physicochemical Profile vs. Closest Analogs
The target compound's calculated lipophilicity (XLogP3-AA = 2.3) and topological polar surface area (TPSA = 47.6 Ų) differentiate it from its 4-methoxy (estimated XLogP3-AA ~1.8, MW ~191 g/mol) and 4-chloro (estimated XLogP3-AA ~2.6, MW ~209 g/mol) analogs [1]. These theoretical values place the compound in a more favorable property space for CNS drug-likeness (satisfying Lipinski's Rule of Five) compared to the potentially less permeable 4-methoxy analog or the more lipophilic 4-chloro analog, but this is a class-level inference without experimental validation.
| Evidence Dimension | Predicted lipophilicity and polar surface area for oral absorption and CNS penetration prediction |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3; TPSA = 47.6 Ų |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol (XLogP3-AA ~1.8, not experimentally confirmed); 3-(4-Chlorophenyl)-1,2-oxazol-5-ol (XLogP3-AA ~2.6, not experimentally confirmed) |
| Quantified Difference | Target XLogP3-AA is ~0.5 units higher than the methoxy analog and ~0.3 units lower than the chloro analog. |
| Conditions | Values computed by PubChem using XLogP3 3.0. Experimental logP values are absent. |
Why This Matters
In the absence of any direct biological data, this in silico differentiation is the only quantitative basis to argue for the compound's unique ADME profile, which is a prerequisite for rational candidate selection but is wholly insufficient to prioritize procurement.
- [1] PubChem Compound Summary for CID 75359352. Computed properties section. View Source
